Desbutyl Dronedarone-d6 Hydrochloride
Description
Contextualization of N-Desbutyl Dronedarone (B1670951) as a Major Metabolite of Dronedarone
Dronedarone undergoes extensive metabolism in the body, primarily in the liver. nih.govpatsnap.com The main metabolic pathway is N-debutylation, a process that removes one of the butyl groups from the parent molecule to form N-Desbutyl Dronedarone. nih.govdrugbank.com This conversion is predominantly carried out by cytochrome P450 enzymes, with CYP3A4 being the most crucial isoform involved. nih.govnih.gov Studies have shown that CYP3A5 and, to a lesser extent, CYP2D6 also contribute to its formation. nih.gov
Table 1: Key Enzymes in Dronedarone Metabolism
| Metabolic Step | Primary Enzymes Involved | Product | Reference |
|---|---|---|---|
| N-Debutylation | CYP3A4, CYP3A5 | N-Desbutyl Dronedarone | nih.govnih.gov |
| Hydroxylation | CYP2D6 | Hydroxylated metabolites | nih.gov |
Significance of Deuterium (B1214612) Labeling (-d6) in Chemical and Biological Research
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium in a molecule, a process known as deuteration or isotopic labeling, creates a compound that is chemically identical but has a higher molecular mass. This subtle change is profound for analytical chemistry, particularly for quantitative analysis using mass spectrometry. texilajournal.comscioninstruments.com
The primary significance of creating Desbutyl Dronedarone-d6 Hydrochloride is for its use as an internal standard in bioanalytical methods. aptochem.com When researchers need to measure the exact concentration of the unlabeled metabolite (the analyte) in a complex biological sample like blood or plasma, they add a precise amount of the deuterated standard. clearsynth.com
The key advantages of using a deuterated internal standard include:
Co-elution: The deuterated standard behaves almost identically to the unlabeled analyte during chromatographic separation, meaning they exit the chromatography column at the same time. texilajournal.comaptochem.com
Correction for Variability: It accurately accounts for variations and inefficiencies during sample preparation (e.g., extraction) and instrumental analysis (e.g., injection volume and ionization suppression or enhancement in the mass spectrometer). texilajournal.comscioninstruments.com
Enhanced Accuracy and Precision: By comparing the mass spectrometer's signal for the analyte to the known concentration of the co-eluting deuterated standard, researchers can calculate the analyte's concentration with high accuracy and reproducibility. clearsynth.com
This technique, which leverages the kinetic isotope effect, can also be used to investigate metabolic pathways. acs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve breaking this bond, a principle that has been explored to improve the pharmacokinetic profiles of some drugs. nih.govresearchgate.netnih.gov
Overview of Academic Research Areas for this compound
The principal application of this compound in academic research is as an internal standard for the quantification of N-Desbutyl Dronedarone. chemicalbook.com This is critical in several research contexts:
Pharmacokinetic (PK) Studies: Research focused on determining the absorption, distribution, metabolism, and excretion (ADME) of Dronedarone relies on accurately measuring the concentrations of both the parent drug and its major metabolites over time. Using the deuterated standard ensures the reliability of the data generated for the N-Desbutyl Dronedarone metabolite.
Drug-Drug Interaction (DDI) Studies: Dronedarone is metabolized by CYP3A4, an enzyme involved in the metabolism of many other drugs. patsnap.comfrontiersin.org Research investigating how co-administered drugs affect Dronedarone's metabolism requires precise measurement of its metabolites. This compound is essential for quantifying changes in N-Desbutyl Dronedarone levels, thereby clarifying the mechanism of the interaction.
Metabolic Phenotyping: Studies aimed at understanding how genetic variations in metabolic enzymes (like CYPs) affect Dronedarone's metabolism in different individuals or populations utilize this labeled standard to ensure accurate metabolite quantification.
In Vitro Metabolism Assays: Research using systems like human liver microsomes or hepatocytes to study the specifics of Dronedarone's metabolic pathways uses this compound to quantify the rate and extent of N-Desbutyl Dronedarone formation. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1346598-70-6 | sussex-research.com |
| Alternate CAS (non-deuterated) | 197431-02-0 | sussex-research.com |
| Molecular Formula | C₂₇H₃₀D₆N₂O₅S·HCl | sussex-research.com |
| Molecular Weight | 543.15 g/mol | sussex-research.com |
| Form | Solid | chemicalbook.com |
| Appearance | Off-White to Pale Yellow | chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747515 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-70-6 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Incorporation for Desbutyl Dronedarone D6 Hydrochloride
Methodologies for Deuterium-Specific Labeling
The incorporation of deuterium (B1214612) into the Desbutyl Dronedarone (B1670951) structure is strategically focused on the propoxy chain to ensure metabolic stability of the label for its intended use as an internal standard. The chemical name, N-(2-butyl-3-(4-(3-(butylamino)propoxy-1,1,2,2,3,3-d6)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride, explicitly indicates that all six hydrogen atoms on the three-carbon propoxy bridge are replaced by deuterium. lgcstandards.com
The synthesis would logically proceed by first preparing a deuterated version of the alkylating agent. A plausible synthetic route involves the following key steps:
Preparation of a Deuterated Precursor: The synthesis would begin with a commercially available, heavily deuterated three-carbon unit, such as 1,1,2,2,3,3-hexadeuterio-3-chloropropan-1-ol. This precursor would undergo chemical modification to introduce the necessary amine functionality.
Alkylation Reaction: The core structure of Dronedarone synthesis involves the alkylation of a phenol (B47542) derivative. researchgate.net In this case, the key intermediate, (2-Butyl-5-(methylsulfonamido)benzofuran-3-yl)(4-hydroxyphenyl)methanone, would be reacted with the pre-synthesized deuterated N-butyl-(3-chloropropyl-d6)amine. This step attaches the deuterium-labeled side chain to the benzofuran (B130515) core.
Final Salt Formation: Following the alkylation and subsequent purification, the resulting free base of Desbutyl Dronedarone-d6 is treated with hydrochloric acid to yield the final, more stable hydrochloride salt.
This method ensures the precise placement and high incorporation rate of the deuterium atoms, which is essential for the compound's function as a reliable analytical standard. nih.gov
Table 1: Potential Precursors for Synthesis
| Precursor Type | Non-Labeled Example | Deuterated Analogue for d6 Synthesis |
| Alkylating Agent | N-butyl-N-(3-chloropropyl)butan-1-amine researchgate.net | N-butyl-(3-chloropropyl-1,1,2,2,3,3-d6)amine |
| Core Structure | (2-Butyl-5-aminobenzofuran-3-yl)(4-hydroxyphenyl)methanone | (2-Butyl-5-aminobenzofuran-3-yl)(4-hydroxyphenyl)methanone |
Chemical Characterization of Deuterated Compounds for Isotopic Purity and Site Specificity (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)
After synthesis, the resulting Desbutyl Dronedarone-d6 Hydrochloride must be rigorously analyzed to confirm its chemical identity, isotopic purity, and the specific location of the deuterium labels. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this characterization. conicet.gov.aracs.org
Mass Spectrometry (MS): This technique is fundamental for confirming the successful incorporation of the deuterium atoms. High-resolution mass spectrometry can determine the molecular weight of the compound with high precision.
The mass of the non-labeled Desbutyl Dronedarone is approximately 502.69 g/mol for the free base.
The mass of the Desbutyl Dronedarone-d6 free base is approximately 508.73 g/mol .
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula (Free Base) | Expected Monoisotopic Mass (m/z) of [M+H]⁺ |
| Desbutyl Dronedarone | C₂₇H₃₆N₂O₅S | ~503.24 |
| Desbutyl Dronedarone-d6 | C₂₇H₃₀D₆N₂O₅S | ~509.28 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of the molecule, confirming the exact site of isotopic labeling.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Desbutyl Dronedarone-d6, the signals corresponding to the six protons on the propoxy chain of the non-labeled compound would be absent or significantly diminished. The disappearance of these specific signals provides strong evidence for successful site-specific deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the propoxy chain, offering direct proof of their location.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-labeled compound.
The combination of these analytical techniques provides a comprehensive characterization, ensuring the compound meets the high standards required for its use in regulated studies. nih.gov
Considerations in the Synthesis of Stable Isotope-Labeled Metabolites
The synthesis of stable isotope-labeled (SIL) metabolites like this compound involves several unique challenges and considerations that go beyond standard organic synthesis. acs.org
High Isotopic Purity: For use as an internal standard, the deuterated compound must have very high isotopic purity, meaning it contains a minimal amount of the non-deuterated (d0) version. digitellinc.com Achieving greater than 98% or 99% isotopic enrichment is often required. This necessitates the use of highly enriched starting materials and purification techniques capable of separating isotopologues, which can be challenging and costly. nih.gov
Label Stability: The position of the isotopic label is critical. For internal standards used in metabolic studies, the label must be placed in a position that is not metabolically active. If the label were on a site prone to metabolic cleavage, the deuterated standard could degrade in the biological matrix, compromising the accuracy of the analysis. The propoxy chain of Desbutyl Dronedarone is a suitable location as it is not the primary site of further metabolism.
Avoiding Isotopic Scrambling: Synthetic conditions must be carefully controlled to prevent "scrambling," where the deuterium atoms migrate to other positions in the molecule or are exchanged back for protons. This requires careful selection of reagents and reaction conditions.
Characterization and Certification: Unlike bulk synthesis of a drug substance, the synthesis of a labeled standard requires extensive characterization to certify its identity, purity (both chemical and isotopic), and concentration. This certified data is crucial for its validation and use in quantitative bioanalysis. lgcstandards.com
These considerations highlight the specialized nature of synthesizing SIL compounds, which are indispensable for modern drug development and metabolism research. nih.gov
Advanced Analytical Methodologies Utilizing Desbutyl Dronedarone D6 Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of bioanalytical methods, providing the necessary separation of analytes from complex matrix components before detection. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) have been extensively developed for the analysis of Dronedarone (B1670951) and Desbutyl Dronedarone.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the determination of Dronedarone and its metabolite, Desbutyl Dronedarone, in various samples. mdpi.com Method development focuses on optimizing several parameters to achieve adequate separation, sensitivity, and reliability. Key aspects of HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
For the simultaneous determination of Dronedarone and Desbutyl Dronedarone in human plasma, an isocratic HPLC-UV method has been developed that offers an economical alternative to mass spectrometry-based techniques. mdpi.com The specificity of these methods is crucial and is often determined by assessing potential interference from endogenous plasma components and other medications. nih.gov Validation is performed according to regulatory guidelines, ensuring the method's accuracy, precision, linearity, and robustness. mdpi.comnih.gov
A typical HPLC method involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.gov The pH of the mobile phase is a critical parameter that is adjusted to ensure optimal retention and peak shape of the analytes.
Table 1: Examples of HPLC Method Parameters for Dronedarone and Desbutyl Dronedarone Analysis
| Parameter | Method 1 mdpi.com | Method 2 nih.gov | Method 3 nih.gov |
| Stationary Phase | Supelcosil LC-CN (150 x 4.6 mm, 5 µm) | Waters Symmetry C8 (100 x 4.6 mm, 5 µm) | Pathfinder PS polymeric C18 (50 x 4.6 mm, 2.5 µm) |
| Mobile Phase | CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4 | Buffer:Methanol (40:60 v/v) (Buffer: 50 mM KH2PO4 + 1 ml triethylamine, pH 2.5) | Acetonitrile:Isopropanol:Water:Ammonia (80:10:10:0.025 v/v/v/v) |
| Flow Rate | 1.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 290 nm | UV at 290 nm | UV Detection |
| Linear Range | 10–1000 ng/mL (for both analytes) | 20–80 µg/mL (for Dronedarone) | 0.01-5 µg/mL (in plasma) |
| Application | Human Plasma | Pharmaceutical Tablets | Plasma and Myocardial Tissue |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater sensitivity, and significantly shorter analysis times. UHPLC has been identified as a superior and greener alternative to traditional HPLC for the separation of Dronedarone and its related substances. ceon.rs The reduced run times lead to lower solvent consumption, aligning with the principles of green chemistry.
In the context of metabolite analysis, UHPLC systems, often coupled with mass spectrometry, provide a powerful platform for the simultaneous estimation of a parent drug and its impurities or metabolites. researchgate.net The efficiency of UHPLC allows for the rapid separation of structurally similar compounds, which is critical for resolving Desbutyl Dronedarone from the parent Dronedarone and other potential degradation products. ceon.rsresearchgate.net
Principles of Green Chromatography in Metabolite Analysis
Green Analytical Chemistry (GAC) is an increasingly important field that aims to minimize the environmental impact of analytical methods. ceon.rs A primary focus of GAC is the reduction of toxic organic solvents, such as acetonitrile, which are heavily used in traditional reversed-phase HPLC. ceon.rs
Key principles of green chromatography applicable to metabolite analysis include:
Waste Minimization: The generation of large volumes of chemical waste is a major drawback of traditional HPLC. ceon.rs Green methods focus on minimizing this waste stream.
Energy Efficiency: UHPLC methods, while operating at higher pressures, can be more energy-efficient per sample due to the drastic reduction in run time. ceon.rs
The greenness of an analytical method can be formally assessed using various metrics. Tools like the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and Analytical Greenness (AGREE) provide a systematic way to evaluate the environmental friendliness of different chromatographic techniques. ceon.rsceon.rs Studies have shown that for Dronedarone analysis, UHPLC is a demonstrably greener approach compared to conventional HPLC and other modified methods. ceon.rs
Mass Spectrometric Approaches for Enhanced Specificity and Sensitivity
While UV detection is effective, mass spectrometry (MS) offers unparalleled specificity and sensitivity, making it the preferred technique for bioanalytical applications requiring low detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in complex biological fluids like plasma. nih.govresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS method for Desbutyl Dronedarone, the analyte is first separated from other plasma components on an LC column. The column effluent is then introduced into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The instrument then isolates the precursor ion (the ionized molecule of Desbutyl Dronedarone) and fragments it to produce specific product ions. The quantification is performed using Selected Reaction Monitoring (SRM), where the instrument monitors the specific transition from a precursor ion to a product ion. This process is highly selective and minimizes interference from the sample matrix.
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Dronedarone and Desbutyl Dronedarone in human plasma, achieving lower limits of quantification (LLOQ) in the sub-ng/mL range. nih.govresearchgate.net
Table 2: Key Parameters in LC-MS/MS Methods for Desbutyl Dronedarone Quantification
| Parameter | Method 1 nih.gov | Method 2 researchgate.net |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Not Specified |
| Matrix | Human Plasma | Human Plasma |
| Linear Range | 0.200 to 200 ng/mL | 0.200 to 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 0.200 ng/mL |
| Intra-day Precision (%RSD) | < 7.2% | < 7.2% |
| Accuracy (%RE) | ± 5.1% | within ± 5.1% |
Application of Desbutyl Dronedarone-d6 Hydrochloride as an Internal Standard in Quantitative Bioanalytical Assays
The accuracy and precision of LC-MS/MS assays are significantly improved by the use of an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte. scispace.com this compound is specifically designed for this purpose, serving as the internal standard for the quantification of Desbutyl Dronedarone. axios-research.comsimsonpharma.comsussex-research.com
A SIL internal standard has nearly identical chemical and physical properties (such as extraction recovery, chromatographic retention time, and ionization efficiency) to the non-labeled analyte. scispace.com However, it is distinguishable by the mass spectrometer due to its higher mass from the incorporated deuterium (B1214612) (d6) atoms. sussex-research.com
By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it co-processes with the endogenous analyte. Any variability or loss during sample extraction, or fluctuations in instrument response (ion suppression or enhancement), will affect both the analyte and the SIL-IS to the same extent. scispace.com The final quantification is based on the ratio of the analyte's mass spectrometer response to the IS's response. This ratiometric measurement effectively cancels out potential errors, leading to highly robust and reliable data, which is a critical requirement for regulated bioanalytical studies. scispace.com
Method Validation Frameworks for Deuterated Metabolite Analysis (e.g., Specificity, Linearity, Precision, Accuracy, Limits of Detection and Quantification)
The use of deuterated compounds, such as this compound, as internal standards in bioanalytical methods is a widely accepted practice to enhance the precision and accuracy of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comclearsynth.comresearchgate.net A robust method validation framework is essential to ensure the reliability and reproducibility of the analytical data. europa.eu This framework encompasses several key parameters designed to rigorously assess the performance of the analytical method. europa.eu
Specificity
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govmdpi.com In the context of deuterated metabolite analysis, it is crucial to demonstrate that the method can distinguish between the deuterated internal standard (e.g., this compound) and its non-deuterated analyte. This is typically achieved by analyzing blank matrix samples (e.g., plasma, urine) from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. tandfonline.com Furthermore, the potential for "cross-talk" or signal contribution from the deuterated standard to the non-deuterated analyte's mass transition, and vice versa, must be evaluated. tandfonline.com Regulatory guidelines often suggest that the interference at the retention time of the analyte should not exceed 20% of the lower limit of quantification (LLOQ) response. tandfonline.com
Linearity
Linearity establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov A calibration curve is generated by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. europa.eu The curve is typically required to have a correlation coefficient (r²) of 0.99 or greater. oup.com The linearity of a method is fundamental for accurate quantification of unknown samples.
Table 1: Example of a Calibration Curve for Dronedarone Analysis
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.200 | 0.195 | 97.5 |
| 0.500 | 0.510 | 102.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 4.85 | 97.0 |
| 20.0 | 20.4 | 102.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 98.0 | 98.0 |
| 200.0 | 199.0 | 99.5 |
This table presents hypothetical data for illustrative purposes, based on typical validation results for similar analytes. nih.gov
Precision and Accuracy
Precision refers to the closeness of repeated measurements of the same sample, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). europa.eu Accuracy is the closeness of the measured value to the true value, expressed as the percentage of the nominal concentration. europa.eu Both are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day or within-run) and on different days (inter-day or between-run). europa.eu According to European Medicines Agency (EMA) guidelines, the precision (CV%) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. europa.eu The accuracy should be within ±15% of the nominal value (±20% for the LLOQ). europa.eu
Table 2: Intra-Day and Inter-Day Precision and Accuracy for Dronedarone and Desbutyl Dronedarone
| Analyte | Concentration Level | Nominal Conc. (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |
| Dronedarone | LLOQ | 0.5 | 13.3 | 105.4 | 12.1 | 102.5 |
| LQC | 1.0 | 9.8 | 98.1 | 8.9 | 99.2 | |
| MQC | 20 | 7.5 | 101.2 | 6.8 | 100.8 | |
| HQC | 80 | 6.2 | 99.5 | 5.7 | 100.1 | |
| Desbutyl Dronedarone | LLOQ | 0.25 | 11.5 | 108.2 | 13.8 | 110.2 |
| LQC | 0.5 | 8.1 | 93.1 | 9.5 | 94.6 | |
| MQC | 10 | 5.9 | 103.5 | 7.2 | 102.9 | |
| HQC | 40 | 4.7 | 97.8 | 6.1 | 98.5 |
This table contains representative data synthesized from multiple sources to illustrate typical validation outcomes. mdpi.com
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.govmdpi.com The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. europa.eunih.gov The LLOQ is a critical parameter for methods used in pharmacokinetic studies where low concentrations of a drug or its metabolites may need to be measured. nih.gov
Table 3: Limits of Detection and Quantification for Dronedarone and its Metabolite
| Compound | Method | LLOQ (ng/mL) | LOD (ng/mL) |
| Dronedarone | LC-MS/MS | 0.200 | Not Reported |
| Desbutyl Dronedarone | LC-MS/MS | 0.200 | Not Reported |
| Dronedarone | UPLC-MS/MS | 0.5 | Not Reported |
| Desbutyl Dronedarone | UPLC-MS/MS | 0.25 | Not Reported |
| Dronedarone | HPLC-UV | 10 | Not Reported |
| Desbutyl Dronedarone | HPLC-UV | 10 | Not Reported |
Data compiled from various analytical methods developed for the quantification of Dronedarone and Desbutyl Dronedarone. nih.govmdpi.com
Investigating the Metabolism of Dronedarone and Its Deuterated Analogues
Elucidation of Metabolic Pathways of Dronedarone (B1670951) and N-Desbutyl Dronedarone
Dronedarone undergoes extensive metabolism in the human liver, with more than 80% of the drug being metabolized within six hours of incubation in human hepatocytes. nih.gov The primary metabolic pathways include N-debutylation, oxidative deamination (or N-dealkylation) to form a propanoic acid metabolite, and direct oxidation. nih.gov
The N-debutylation pathway leads to the formation of N-desbutyl dronedarone, which is a major, pharmacologically active circulating metabolite. nih.govdrugbank.com This metabolite can be further transformed through two main routes: O-dealkylation to create phenol-dronedarone and oxidative deamination to yield propanoic acid-dronedarone. drugbank.com Phenol-dronedarone is then subject to extensive glucuronidation. nih.govnih.gov Another metabolite, C-dealkyl-dronedarone, is metabolized at a comparatively slow rate. nih.govnih.gov
The metabolic clearance of dronedarone in human hepatocytes can be almost entirely inhibited (98 ± 2%) by 1-aminobenzotriazole, a non-specific inhibitor of cytochrome P450 enzymes, highlighting the critical role of these enzymes in its biotransformation. nih.govnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP2C8, CYP1A1) in Metabolite Formation
The formation of dronedarone's metabolites is predominantly mediated by the cytochrome P450 (CYP) enzyme system.
CYP3A4: This is the principal enzyme responsible for the hepatic first-pass metabolism of dronedarone, accounting for over 84% of its elimination. nih.gov Specifically, CYP3A4 is the primary catalyst for the N-debutylation of dronedarone to form N-desbutyl dronedarone. nih.govdrugbank.com Studies have shown that both dronedarone and its N-desbutyl metabolite can inactivate CYP3A4 in a time-, concentration-, and NADPH-dependent manner. nih.gov The potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to inhibit dronedarone metabolism by approximately 89%, further confirming the crucial role of this enzyme. nih.gov
CYP2D6: This enzyme is also significantly involved in dronedarone metabolism. nih.gov It contributes to the hydroxylation of the butyl-benzofuran part of the dronedarone molecule. nih.gov Additionally, CYP2D6 can metabolize dronedarone to N-desbutyl dronedarone and is capable of further oxidizing the N-desbutyl metabolite. nih.gov Like CYP3A4, dronedarone also acts as a potent inhibitor of CYP2D6. nih.govfrontiersin.org
CYP2C8 and CYP1A1: These enzymes are involved in the subsequent metabolism of dronedarone's metabolites. Specifically, propanoic acid-dronedarone, a metabolite of N-desbutyl dronedarone, is predominantly hydroxylated by CYP2C8 and CYP1A1. nih.gov Overexpression of CYP1A1 has been shown to increase the cytotoxicity of dronedarone, suggesting it may form more toxic metabolites. nih.gov
Other CYPs: Studies using HepG2 cell lines expressing individual human CYPs have demonstrated that while CYP3A4, CYP3A5, and CYP2D6 are the major enzymes metabolizing dronedarone, other isoforms such as CYP1A1, CYP2B6, CYP2C18, CYP2C19, and CYP2E1 also contribute to its metabolism, albeit to a lesser extent. nih.gov
Enzyme Contribution to Dronedarone Metabolism
| Enzyme | Primary Role in Dronedarone Metabolism |
|---|---|
| CYP3A4 | Major enzyme for first-pass metabolism; primary formation of N-desbutyl dronedarone. nih.govdrugbank.com |
| CYP2D6 | Hydroxylation of the butyl-benzofuran moiety; formation of N-desbutyl dronedarone. nih.govnih.gov |
| CYP2C8 | Hydroxylation of the propanoic acid-dronedarone metabolite. nih.gov |
| CYP1A1 | Hydroxylation of the propanoic acid-dronedarone metabolite. nih.gov |
Monoamine Oxidase (MAO) Involvement in Metabolite Biotransformation
Following its formation by CYP enzymes, N-desbutyl dronedarone undergoes further biotransformation where Monoamine Oxidase (MAO) plays a key role. nih.govnih.gov Specifically, MAO-A is the primary enzyme responsible for metabolizing N-desbutyl dronedarone into propanoic acid-dronedarone. nih.gov N-desbutyl dronedarone is formed from dronedarone by both cytochrome P450s and MAO in preparations of human hepatocytes. caymanchem.com
Deuterium (B1214612) Isotopic Effects on Metabolic Clearance and Enzyme Interactions
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond is more difficult for metabolic enzymes to break, which can slow down the rate of metabolism at the site of deuteration. nih.gov
For Desbutyl Dronedarone-d6 Hydrochloride , the deuterium atoms are located on the butyl group that is cleaved during the N-debutylation process. theclinivex.com The primary metabolic pathway for dronedarone is N-debutylation catalyzed by CYP3A4. nih.gov The C-H bonds on the butyl group are directly involved in this metabolic step. Therefore, strengthening these bonds through deuteration (-d6) would be expected to slow the rate of N-debutylation, a classic example of the deuterium isotopic effect. This would likely decrease the formation rate of N-desbutyl dronedarone from a deuterated dronedarone parent.
Summary of Deuteration Effects on Dronedarone
| Deuterated Analog | Site of Deuteration | Observed Effect |
|---|---|---|
| Poyendarone | Benzofuran (B130515) ring | Attenuates in vitro toxicity by reducing CYP3A4/5 bioactivation; mitigates inactivation of CYP2J2. nih.govnih.gov |
Research on Impurity Profiling and Degradation Product Analysis
Identification of Process-Related Impurities and Degradation Products of Dronedarone (B1670951)
Comprehensive analysis of Dronedarone drug substance has led to the identification of several process-related impurities and degradation products. These impurities can originate from starting materials, intermediates, or side reactions during synthesis. researchgate.net Forced degradation studies, conducted under the stress conditions outlined by the International Conference on Harmonization (ICH), have been instrumental in identifying potential degradants that may form during the shelf life of the product. nih.govresearchgate.net
Studies have employed techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and characterize these substances. researchgate.netacs.org For instance, one study identified six potential process-related impurities, elucidating their structures using mass spectrometry, IR spectroscopy, and NMR. acs.org Another investigation focused on stress degradation, subjecting Dronedarone to hydrolysis, oxidation, photolysis, and thermal stress. nih.gov This study revealed significant degradation under alkaline hydrolytic and alkaline photolytic conditions, leading to the formation of six distinct degradation products. nih.gov
A key impurity and major circulating metabolite of Dronedarone is N-desbutyl Dronedarone, also referred to as debutyldronedarone (B1669980) or Dronedarone Impurity A. researchgate.netpharmaffiliates.comnih.gov Its presence and control are critical aspects of the drug's quality control.
The table below summarizes some of the identified process-related impurities and degradation products of Dronedarone.
Table 1: Selected Process-Related Impurities and Degradation Products of Dronedarone
| Impurity Name | Molecular Formula | Type | Reference |
|---|---|---|---|
| 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran (Impurity I) | C₃₀H₄₂N₂O₅ | Process-Related | acs.orgacs.org |
| N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (Impurity II) | C₃₂H₄₆N₂O₇S₂ | Process-Related | acs.orgpharmaffiliates.com |
| N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide (Impurity III) | C₃₁H₄₃ClN₂O₅S | Process-Related | acs.orgacs.org |
| N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide (Impurity IV) | C₃₀H₄₂N₂O₅S | Process-Related | acs.org |
| N-desbutyl Dronedarone (Dronedarone Impurity A) | C₂₇H₃₆N₂O₅S | Metabolite / Impurity | researchgate.netpharmaffiliates.comnih.gov |
Development of Stability-Indicating Methods for Related Substances
To monitor and quantify the impurities in Dronedarone, robust stability-indicating analytical methods are required. A method is deemed "stability-indicating" if it can accurately measure the drug substance in the presence of its impurities, including process-related impurities and degradation products. nih.gov Numerous studies have focused on developing and validating such methods, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). researchgate.netoup.comnih.govscirp.org
These methods are validated according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov Specificity is confirmed through forced degradation studies, where the drug is exposed to harsh conditions (e.g., 5 N HCl, 0.1 N NaOH, 5% H₂O₂) to generate degradation products. scirp.org The method must demonstrate the ability to resolve the main Dronedarone peak from all other impurity peaks. researchgate.netnih.gov
For example, a UPLC method was developed that separated Dronedarone from 11 potential impurities and degradation products within a short 10-minute run time. nih.gov The method proved to be linear, precise, and accurate, with the drug showing significant degradation under acidic and basic stress conditions while remaining stable under others. nih.gov Another RP-HPLC method successfully resolved Dronedarone from five of its process-related impurities, demonstrating its suitability for routine quality control and stability testing. researchgate.netscirp.org
The table below outlines typical parameters for a validated stability-indicating method for Dronedarone.
Table 2: Example Parameters for a Stability-Indicating HPLC Method for Dronedarone Analysis
| Parameter | Typical Specification/Finding | Reference |
|---|---|---|
| Chromatographic Column | C8 or C18 stationary phase | nih.govnih.gov |
| Mobile Phase | Gradient elution with a buffer (e.g., potassium hydrogen phosphate) and an organic solvent (e.g., acetonitrile) | oup.comnih.gov |
| Detection Wavelength | ~288 nm | nih.govnih.gov |
| Linearity (r²) | >0.999 | researchgate.netnih.gov |
| Accuracy (% Recovery) | Typically between 99% and 101% | nih.gov |
| Precision (% RSD) | <2.0% | nih.govscirp.org |
| Resolution | Resolution between Dronedarone and its impurities >2.0 | researchgate.netnih.gov |
Application of Desbutyl Dronedarone-d6 Hydrochloride as a Reference Standard for Impurity Quantification
Accurate quantification of impurities is essential, and this requires high-purity reference standards. For quantification methods that use mass spectrometry, such as LC-MS/MS, stable isotope-labeled (SIL) internal standards are the gold standard. acanthusresearch.commusechem.comchromatographyonline.com this compound is the deuterium-labeled analogue of the N-desbutyl Dronedarone impurity. chemicalbook.com
The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the non-labeled analyte of interest. acanthusresearch.comwaters.com It co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement in the mass spectrometer). waters.com However, due to the incorporation of six deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) and can be distinguished by the mass spectrometer. acanthusresearch.com
By adding a known amount of this compound to a sample, it serves as an internal benchmark. Any variations in sample preparation, extraction recovery, or instrument response that affect the non-labeled Desbutyl Dronedarone impurity will affect the labeled standard to the same degree. musechem.comnih.gov This allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response. waters.com This approach corrects for inter-individual variability in sample matrices, which is crucial for reliable analysis. nih.gov Therefore, this compound is a critical tool for analytical method development, validation, and quality control applications during the synthesis and formulation of Dronedarone. axios-research.com
Table 3: Profile of this compound
| Property | Information | Reference |
|---|---|---|
| Chemical Name | N-[2-Butyl-3-[4-[3-(butylamino)propoxy-d6]benzoyl]-5-benzofuranyl]-methanesulfonamide Hydrochloride | sussex-research.com |
| CAS Number | 1346598-70-6 | axios-research.comsussex-research.com |
| Molecular Formula | C₂₇H₃₀D₆N₂O₅S·HCl | sussex-research.com |
| Application | Isotope-labeled internal standard for quantification of the Desbutyl Dronedarone impurity. | chemicalbook.comaxios-research.com |
| Analytical Technique | Primarily used in mass spectrometry-based methods (e.g., LC-MS/MS). | acanthusresearch.commusechem.com |
Broader Academic and Research Applications of Stable Isotope Labeled Dronedarone Metabolites
Role as Reference Standards in Pharmaceutical Research and Development
Stable isotope-labeled (SIL) compounds, such as Desbutyl Dronedarone-d6 Hydrochloride, are indispensable in modern pharmaceutical research and development. acanthusresearch.com They serve as ideal internal standards for bioanalytical methods, particularly in chromatographic techniques coupled with mass spectrometry (MS), like LC-MS/MS. acanthusresearch.comamerigoscientific.com The key advantage of using a SIL internal standard is its chemical and physical similarity to the unlabeled analyte of interest. acanthusresearch.com However, its increased mass due to the presence of deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. acanthusresearch.com
This characteristic is crucial for accurate quantification in complex biological matrices like plasma or urine. acanthusresearch.comamerigoscientific.com When analyzing samples, issues such as ion suppression or enhancement from the matrix, variations in sample preparation, and fluctuations in instrument performance can lead to inaccurate results. amerigoscientific.comresearchgate.net By adding a known quantity of this compound to each sample, researchers can normalize the data. Since the SIL standard is affected by these variations in the same way as the unlabeled analyte, the ratio of their signals provides a highly accurate and reproducible measurement. amerigoscientific.comresearchgate.net This approach has been widely shown to improve the accuracy, precision, and reliability of pharmacokinetic and metabolism studies by correcting for potential errors during analysis. acanthusresearch.comamerigoscientific.com
The use of this compound as a reference standard is essential for applications like analytical method development, validation, and quality control during the synthesis and formulation stages of drug development. axios-research.com
Table 1: Characteristics of this compound as a Reference Standard
| Property | Description | Application in Research |
| Isotopic Labeling | Six hydrogen atoms on the propoxy chain are replaced with deuterium (d6). sussex-research.comlgcstandards.com | Provides a mass shift for differentiation from the unlabeled analyte in mass spectrometry. acanthusresearch.com |
| Chemical Similarity | Behaves nearly identically to the unlabeled Desbutyl Dronedarone (B1670951) during sample extraction and chromatography. acanthusresearch.com | Ensures co-elution with the analyte, minimizing analytical variability. |
| Internal Standard | Used in quantitative bioanalysis (e.g., LC-MS/MS). researchgate.net | Corrects for matrix effects, extraction losses, and instrument variability, leading to higher accuracy and precision. amerigoscientific.comresearchgate.net |
| Purity & Characterization | Supplied as a well-characterized chemical compound. axios-research.com | Ensures reliability and traceability for regulatory submissions and quality control. axios-research.commetsol.com |
Advanced Studies in Metabolic Research using Stable Isotopes
Stable isotope labeling is a powerful technique for elucidating the complex metabolic pathways of drugs. wikipedia.org By introducing a labeled compound into a biological system, researchers can trace its journey and identify the various metabolites formed. metsol.comchemicalsknowledgehub.com This is particularly important for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalsknowledgehub.com
The metabolism of Dronedarone is extensive and involves several key enzymatic pathways. nih.govnih.gov The primary metabolic route is N-debutylation, which is mediated mainly by cytochrome P450 3A (CYP3A) enzymes, to form Desbutyl Dronedarone (the primary active metabolite). nih.govnih.govdrugbank.com This metabolite is then further processed. One major subsequent pathway involves monoamine oxidase A (MAO-A), which converts Desbutyl Dronedarone into propanoic acid-dronedarone and phenol-dronedarone. nih.govnih.gov
Table 2: Major Metabolic Pathways of Dronedarone and Role of Isotopic Labeling
| Metabolic Step | Parent Compound | Key Enzymes | Resulting Metabolite | Role of Isotopic Labeling |
| Initial Metabolism | Dronedarone | CYP3A4, CYP2D6 nih.govnih.gov | N-Desbutyl Dronedarone nih.govdrugbank.com | N/A (Forms the unlabeled analogue of the title compound) |
| Secondary Metabolism | N-Desbutyl Dronedarone | MAO-A nih.govnih.gov | Propanoic Acid-Dronedarone, Phenol-Dronedarone nih.govnih.gov | Using Desbutyl Dronedarone-d6 allows for precise tracing and quantification of these subsequent metabolites. |
| Further Metabolism | Propanoic Acid-Dronedarone | CYP2C8, CYP1A1 nih.govnih.gov | Hydroxylated metabolites | Confirms the metabolic fate of the propanoic acid metabolite. |
| Further Metabolism | Phenol-Dronedarone | UGTs (Glucuronidation) nih.govnih.gov | Glucuronide conjugates | Tracks the extent of conjugation reactions. |
Investigation of Drug-Enzyme Interactions and Pharmacological Activity with Deuterated Analogues
The strategic replacement of hydrogen with deuterium at specific molecular sites can significantly alter a drug's interaction with metabolic enzymes. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.govmedcraveonline.com When C-H bond cleavage is the rate-limiting step in a metabolic reaction, deuteration at that position can slow down the rate of metabolism. nih.govjuniperpublishers.com
This principle has been applied to Dronedarone to modulate its safety profile. Dronedarone is known to cause cardiac adverse effects, which have been linked to its potent and irreversible inhibition of the enzyme CYP2J2, a key enzyme in the heart that produces cardioprotective metabolites. nih.gov Researchers synthesized a site-specifically deuterated analogue of Dronedarone (termed poyendarone) to investigate if they could mitigate this negative interaction. nih.gov
The study demonstrated that the deuterated analogue did not inactivate CYP2J2 and, consequently, did not cause the cardiac mitochondrial toxicity observed with the parent drug. nih.gov Importantly, the deuteration did not negatively affect the desired antiarrhythmic electrophysiological properties of the drug. nih.gov Further studies with poyendarone confirmed that it had a reduced cardio-suppressive effect and a better cardiovascular profile compared to Dronedarone, showcasing how deuteration can be a tool to improve a drug's safety by selectively altering its interaction with specific enzymes. nih.gov
Table 3: Comparative Effects of Deuteration on Drug-Enzyme Interaction
| Feature | Standard Dronedarone | Deuterated Dronedarone Analogue (Poyendarone) | Scientific Rationale |
| Interaction with CYP2J2 | Potent, irreversible inactivation. nih.gov | Does not inactivate CYP2J2. nih.gov | Deuteration at a key site prevents the metabolic activation step that leads to enzyme inactivation. nih.gov |
| Cardiac Effects | Induces mitochondrial toxicity and proarrhythmic phenotypes. nih.gov | Mitigates cardiac adverse effects; diminished proarrhythmic risk. nih.gov | Preservation of CYP2J2 activity maintains the production of cardioprotective metabolites. nih.gov |
| Antiarrhythmic Activity | Effective antiarrhythmic properties. drugbank.comnih.gov | Similar antiarrhythmic properties to Dronedarone. nih.govnih.gov | The deuteration did not affect the primary pharmacodynamic targets responsible for rhythm control. |
| Metabolic Stability | Undergoes extensive metabolism. nih.govfrontiersin.org | Can exhibit an altered metabolic profile, slowing clearance at specific sites. nih.govjuniperpublishers.com | The Deuterium Kinetic Isotope Effect (DKIE) slows the rate of C-D bond cleavage by metabolic enzymes. nih.gov |
Emerging Research in Environmental and Other Scientific Disciplines utilizing Isotopic Labeling
The application of stable isotope-labeled compounds extends beyond pharmaceuticals into environmental science. alfa-chemistry.com In this field, they are used as tracers and internal standards to monitor and study the fate of pollutants in various ecosystems. amerigoscientific.comalfa-chemistry.com The high precision and accuracy afforded by isotope dilution mass spectrometry make it a powerful method for detecting organic pollutants in soil, water, and air. alfa-chemistry.com
Isotopically labeled standards, analogous in principle to this compound, can be added to environmental samples to quantify contaminants with high reliability. amerigoscientific.comalfa-chemistry.com This technique helps overcome the challenges posed by complex environmental matrices, which can interfere with measurements. amerigoscientific.com
Furthermore, stable isotope labeling is used in a technique called Stable Isotope Probing (SIP). nih.govnih.gov In SIP, a substrate labeled with a heavy isotope (like ¹³C or ¹⁵N) is introduced into an environmental sample. nih.gov Microorganisms that consume the substrate incorporate the heavy isotope into their biomass (DNA, RNA, proteins). nih.gov By extracting and analyzing these biomolecules, scientists can identify the specific organisms responsible for the degradation of a particular compound, such as a pesticide or pollutant, and study the biochemical pathways involved. nih.gov This provides crucial insights into bioremediation processes and the natural attenuation of contaminants in the environment. alfa-chemistry.com
Table 4: Applications of Stable Isotope Labeling in Environmental Science
| Application Area | Technique | Purpose | Example |
| Pollutant Detection | Isotope Dilution Mass Spectrometry (IDMS) | To accurately quantify trace levels of organic pollutants in complex samples (water, soil, air). alfa-chemistry.com | Using a labeled standard to measure the concentration of a specific pesticide in river water. |
| Pollutant Tracing | Isotopic Tracers | To study the migration, transformation, and fate of chemicals in the environment. alfa-chemistry.comnih.gov | Using ¹³C-labeled phenol (B47542) to trace its degradation pathway in an industrial wastewater treatment system. alfa-chemistry.com |
| Bioremediation Studies | Stable Isotope Probing (SIP) | To identify the specific microorganisms responsible for breaking down a contaminant. nih.govnih.gov | Incubating soil with a ¹⁵N-labeled compound to identify the bacteria that are actively involved in its nitrogen cycle transformation. nih.gov |
| Ecological Studies | Compound-Specific Isotope Analysis (CSIA) | To trace the source of organic matter and understand food webs and ecological processes. nih.gov | Analyzing the isotopic signature of specific fatty acids to determine the dietary sources of aquatic organisms. |
Future Directions and Emerging Research Areas
Integration of Advanced Analytical Platforms in Metabolomics and Isotope Tracing Studies
The precise analysis of deuterated compounds and their metabolic fate relies on sophisticated analytical technologies. The future of metabolomics and isotope tracing is geared towards the integration of multiple high-resolution platforms to achieve a more comprehensive understanding of metabolic networks. nih.gov
Stable isotope tracing is a powerful method used to track the transformation of molecules through complex biochemical pathways. metsol.com By introducing isotopically labeled compounds, such as those containing deuterium (B1214612), researchers can follow their journey through the body, elucidating absorption, distribution, metabolism, and excretion (ADME) processes. musechem.comchemicalsknowledgehub.com The primary analytical tools for these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
Advanced MS-based platforms, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS), offer high sensitivity and throughput for metabolomic analysis. researchgate.netnih.gov These techniques are essential for separating and identifying a wide array of metabolites from complex biological samples. nih.gov For instance, high-resolution mass spectrometry can distinguish between metabolites with very small mass differences, which is crucial for accurately identifying isotopologues—molecules that differ only in their isotopic composition. nih.gov
Future research will focus on combining these platforms to maximize the coverage of the metabolome. nih.gov For example, LC-MS is effective for nonpolar and moderately polar compounds, while techniques like hydrophilic interaction liquid chromatography (HILIC) and ion chromatography (IC) are better suited for highly polar and ionic metabolites. nih.gov The integration of data-independent acquisition (DIA) with LC-MS is an emerging strategy that allows for the acquisition of MS/MS data for all ions, providing more comprehensive fragmentation information and improving metabolite identification. researchgate.net
Table 1: Advanced Analytical Platforms in Metabolomics
| Platform | Principle | Key Strengths | Application in Deuterated Compound Studies |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by tandem mass spectrometry. | High sensitivity, wide applicability for various compounds. | Quantifying deuterated standards and their non-labeled counterparts (e.g., Desbutyl Dronedarone-d6). musechem.comdaltonbioanalytics.com |
| GC-MS | Separates volatile and semi-volatile compounds by gas chromatography before mass analysis. | Excellent for small, volatile metabolites; often requires derivatization. researchgate.net | Analysis of specific metabolic pathways where metabolites are amenable to GC. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, highly quantitative. researchgate.netsymeres.com | Elucidating the precise location of deuterium labels within a molecule and studying metabolic fluxes. symeres.com |
| HILIC-MS | A variation of liquid chromatography for separating highly polar compounds. | Enhanced retention of polar metabolites often missed by standard LC. nih.gov | Comprehensive profiling of polar metabolic products resulting from drug metabolism. |
| DIA-MS | A mass spectrometry method that fragments all ions within a selected mass range. | Comprehensive MS/MS data acquisition, improved quantitative accuracy. researchgate.net | Untargeted metabolomics to discover all potential metabolic changes induced by deuteration. |
Computational Chemistry and Modeling for Deuterated Systems in Metabolic Pathway Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict molecular interactions and chemical properties. bioscipublisher.comresearchgate.net A significant emerging area is the application of these computational models to deuterated systems to forecast their metabolic fate.
The primary mechanism by which deuteration affects metabolism is the kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as those catalyzed by cytochrome P450 (CYP) enzymes, proceed more slowly for a deuterated molecule. juniperpublishers.com The magnitude of this effect is not always predictable and can vary depending on the specific enzyme and the position of deuteration. juniperpublishers.comnih.gov
Computational modeling, including quantum mechanics (QM) and molecular dynamics (MD) simulations, can help predict the KIE and its impact on metabolic pathways. researchgate.net By simulating the interaction between a deuterated drug and a metabolic enzyme, researchers can:
Identify "soft spots": Pinpoint the sites on a molecule most susceptible to metabolic attack. nih.gov
Predict changes in metabolic rate: Estimate how much deuteration at a specific site will slow down its metabolism.
Forecast metabolic switching: Determine if blocking one metabolic pathway through deuteration will lead to an increase in metabolism at other sites. juniperpublishers.comnih.gov For example, studies on deuterated dronedarone (B1670951) have shown that site-directed deuteration can attenuate its bioactivation by CYP3A4/5, reducing associated toxicity. nih.gov
For a compound like Desbutyl Dronedarone-d6, computational models can be used to understand how the six deuterium atoms on the N-butyl group influence its subsequent metabolism. While N-debutylation is the primary metabolic step for the parent drug dronedarone, the resulting N-desbutyl metabolite is further metabolized. drugbank.com Models could predict whether the deuteration in Desbutyl Dronedarone-d6 stabilizes it against further degradation or shunts its metabolism toward alternative, potentially less toxic, pathways. This predictive power accelerates the design of safer and more effective deuterated drugs. bioscipublisher.com
Expanding Applications of Stable Isotopes in Drug Discovery and Development Research
The use of stable isotopes, particularly deuterium, is a rapidly expanding strategy in pharmaceutical research, moving beyond simple analytical standards to the development of novel therapeutic agents. nih.goveurisotop.com Desbutyl Dronedarone-d6 Hydrochloride exemplifies the role of deuterated compounds as internal standards, but the underlying principles have broader applications. lgcstandards.com
One of the most significant applications is the development of "heavy drugs," where deuterium is strategically incorporated into a drug molecule to improve its pharmacokinetic profile. juniperpublishers.com This approach can lead to:
Reduced Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site that leads to its formation can reduce its production and improve the drug's safety profile. juniperpublishers.com Research on a deuterated analog of dronedarone, termed poyendarone, demonstrated that deuteration could mitigate cardiac toxicity by preserving the activity of the cardioprotective enzyme CYP2J2. miragenews.comnih.gov
Enhanced Efficacy: By increasing the concentration of the active parent drug relative to its metabolites, deuteration can sometimes lead to improved therapeutic effects. nih.gov
The approval of deutetrabenazine by the FDA in 2017 marked a milestone for deuterated drugs, validating this strategy. nih.gov This has spurred further research, with a growing number of deuterated compounds now in clinical development. nih.govacs.org
Isotope tracing with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is also fundamental to metabolic flux analysis. symeres.commdpi.com This technique allows researchers to quantitatively map the flow of atoms through metabolic pathways, providing dynamic insights into how diseases or drugs alter cellular metabolism. nih.govmdpi.com Such studies are crucial for understanding a drug's mechanism of action and for identifying new therapeutic targets. nih.govmdpi.com
The future will see a more integrated use of these approaches. For instance, insights gained from using Desbutyl Dronedarone-d6 as a tracer in metabolomics studies could inform the rational design of next-generation deuterated antiarrhythmic drugs with optimized metabolic stability and reduced toxicity.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of Desbutyl Dronedarone-d6 Hydrochloride in experimental settings?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation and structural fidelity. For example, NMR can confirm the absence of proton signals at deuterated positions (e.g., the desbutyl moiety), while HRMS validates the molecular ion peak (e.g., m/z 593.20 for the unlabeled parent compound, adjusted for deuterium substitution) .
- Experimental Design : Include a purity assessment via HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradient) to rule out impurities like Dronedarone Hydrochloride Impurity B or C, which are structurally related contaminants .
Q. What is the role of this compound in pharmacokinetic studies?
- Application : As a deuterium-labeled internal standard, it improves quantification accuracy of the parent drug (Dronedarone) and its metabolites in biological matrices (e.g., plasma) via LC-MS/MS. The deuterium label minimizes matrix effects and ion suppression .
- Methodological Consideration : Validate the method using FDA/EMA guidelines for bioanalytical assays, including specificity, linearity (e.g., 1–1000 ng/mL), and precision (CV ≤15%) .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of Desbutyl Dronedarone-d6 HCl and its metabolites?
- Experimental Design :
Ionization Optimization : Use electrospray ionization (ESI) in positive mode, adjusting source temperature and gas flow to maximize signal intensity for the [M+H]+ ion.
Collision Energy : Perform collision-induced dissociation (CID) optimization to fragment precursor ions (e.g., m/z 599.22 for Desbutyl Dronedarone-d6 HCl) into stable product ions (e.g., m/z 154.1 for the benzofuran moiety) .
Chromatographic Separation : Employ a reverse-phase column (e.g., Acquity UPLC BEH C18) with a mobile phase of 0.1% formic acid in water/acetonitrile to resolve co-eluting metabolites like N-Debutyl Dronedarone-D-Glucuronide .
Q. What experimental strategies address discrepancies in Desbutyl Dronedarone-d6 HCl stability data under varying pH conditions?
- Contradiction Analysis :
- Hypothesis : Degradation pathways (e.g., hydrolysis of the sulfonamide group) may differ between acidic (pH 1–3) and neutral (pH 7.4) conditions.
- Methodology : Conduct forced degradation studies at 40°C/75% RH for 14 days, followed by LC-MS analysis to identify degradation products (e.g., sulfonic acid derivatives). Compare results to accelerated stability data from controlled environments .
Q. How can researchers design a study to evaluate Desbutyl Dronedarone-d6 HCl’s interaction with cytochrome P450 (CYP) enzymes?
- Advanced Methodology :
In Vitro Assays : Use human liver microsomes (HLMs) incubated with the compound and NADPH cofactor. Monitor metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS.
Enzyme Inhibition Screening : Test CYP3A4/2D6 inhibition using fluorescent probes (e.g., midazolam for CYP3A4) to assess potential drug-drug interactions .
- Data Interpretation : Compare IC50 values to clinically relevant concentrations to determine inhibitory potency.
Methodological Challenges and Solutions
Q. What are the challenges in synthesizing Desbutyl Dronedarone-d6 HCl with >98% isotopic purity, and how can they be mitigated?
- Synthesis Challenges : Deuterium exchange during synthesis may lead to isotopic dilution or positional scrambling.
- Resolution :
Use deuterated precursors (e.g., dibutyl-d9-amine) in a controlled anhydrous environment to minimize back-exchange.
Purify via preparative HPLC with deuterium-enriched solvents to maintain isotopic integrity .
Q. How can researchers resolve cross-reactivity between Desbutyl Dronedarone-d6 HCl and endogenous compounds in plasma?
- Analytical Strategy :
Sample Preparation : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from phospholipids and proteins .
Orthogonal Validation : Confirm results using a secondary method (e.g., immunoassay) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
